molecular formula C21H26N2O3 B12320363 methyl 2-{3-ethenyl-1H,2H,3H,4H,6H,7H,12H,12bH-indolo[2,3-a]quinolizin-2-yl}-3-hydroxypropanoate

methyl 2-{3-ethenyl-1H,2H,3H,4H,6H,7H,12H,12bH-indolo[2,3-a]quinolizin-2-yl}-3-hydroxypropanoate

Cat. No.: B12320363
M. Wt: 354.4 g/mol
InChI Key: JGKCGXVOATXMRM-UHFFFAOYSA-N
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Description

16R-sitsirikine is a natural product belonging to the class of monoterpenoid indole alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16R-sitsirikine involves multiple steps, starting from simpler indole derivativesThe reaction conditions typically involve the use of organic solvents such as chloroform, dichloromethane, and ethyl acetate .

Industrial Production Methods

Industrial production of 16R-sitsirikine is primarily achieved through extraction from the Catharanthus roseus plant. The plant material is processed to isolate the alkaloid, which is then purified using chromatographic techniques. This method ensures a high yield of the compound with a purity of over 98% .

Chemical Reactions Analysis

Types of Reactions

16R-sitsirikine undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 16R-sitsirikine can lead to the formation of various oxygenated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

16R-sitsirikine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 16R-sitsirikine involves its interaction with specific molecular targets and pathways in biological systems. It is known to interact with enzymes involved in the biosynthesis of indole alkaloids, leading to the formation of various bioactive compounds. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of key enzymes and signaling pathways .

Comparison with Similar Compounds

16R-sitsirikine can be compared with other similar compounds, such as:

Uniqueness

What sets 16R-sitsirikine apart from these compounds is its unique chemical structure and its potential for use as a precursor in the synthesis of more complex alkaloids. Its relatively simple structure makes it an ideal model compound for studying the biosynthesis and chemical reactivity of indole alkaloids .

Properties

IUPAC Name

methyl 2-(3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h3-7,13,16-17,19,22,24H,1,8-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKCGXVOATXMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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